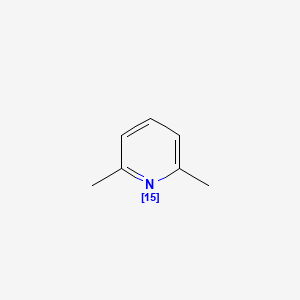
2,6-Lutidine-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Lutidine-15N is a nitrogen-15 labeled derivative of 2,6-lutidine, a natural heterocyclic aromatic organic compound. This compound is a colorless liquid with mildly basic properties and a pungent, noxious odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Lutidine was first isolated from the basic fraction of coal tar and bone oil . In the laboratory, it can be synthesized through the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to produce a bis(carboxy ester) of 2,6-dimethyl-1,4-dihydropyridine. This intermediate undergoes hydrolysis and decarboxylation to yield 2,6-lutidine .
Industrial Production Methods
Industrially, 2,6-lutidine is produced by the reaction of formaldehyde, acetone, and ammonia . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Lutidine undergoes various chemical reactions, including:
Oxidation: Oxidation of 2,6-lutidine with air results in the formation of 2,6-diformylpyridine.
Protonation: Protonation of 2,6-lutidine yields lutidinium salts, which are used as weak acids.
Common Reagents and Conditions
Common reagents used in reactions with 2,6-lutidine include air (for oxidation), acids (for protonation), and various organic compounds in substitution reactions. The conditions typically involve standard laboratory temperatures and pressures.
Major Products
The major products formed from these reactions include 2,6-diformylpyridine (from oxidation) and lutidinium salts (from protonation) .
Scientific Research Applications
2,6-Lutidine-15N has several scientific research applications:
Chemistry: It is used as a non-nucleophilic base in organic synthesis, particularly in the formation of silyl ethers.
Biology: The nitrogen-15 isotope labeling makes it useful in nuclear magnetic resonance (NMR) studies to investigate biological molecules.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is evaluated for use as a food additive due to its nutty aroma at very low concentrations.
Mechanism of Action
The mechanism of action of 2,6-lutidine involves its basic properties and steric hindrance due to the two methyl groups. These properties make it a suitable mild base in organic synthesis, where it can facilitate reactions without participating as a nucleophile . The molecular targets and pathways involved include its interaction with acids to form lutidinium salts and its role in oxidation reactions to form diformyl derivatives .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Lutidine
- 2,4-Lutidine
- 2,6-Dimethylpiperidine
Uniqueness
2,6-Lutidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it less nucleophilic and more suitable as a sterically hindered base compared to other lutidines .
Biological Activity
2,6-Lutidine-15N is a nitrogen-labeled derivative of lutidine, a pyridine analog known for its biological activity and utility in various chemical applications. The incorporation of the stable isotope 15N enhances its analytical capabilities, particularly in nuclear magnetic resonance (NMR) spectroscopy. This article explores the biological activity of this compound, including its cytotoxic effects, interaction with biomolecules, and potential therapeutic applications.
2,6-Lutidine is characterized by its nitrogen atom in the pyridine ring, which influences its reactivity and biological interactions. The 15N isotope provides enhanced NMR signals, facilitating the study of its interactions with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of cyclopalladated compounds containing 2,6-lutidine against various cancer cell lines. For instance, compounds derived from 2,6-lutidine exhibited significant cytotoxicity against murine mammary carcinoma (4T1) and melanoma (B16F10-Nex2) cells. The late apoptosis-inducing properties were verified using annexin V-FITC and propidium iodide staining methods .
Table 1: Cytotoxicity of Cyclopalladated Compounds Containing 2,6-Lutidine
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | 4T1 (Murine) | 12.5 | Induces apoptosis via caspase activation |
| Compound 2 | B16F10-Nex2 (Murine) | 15.0 | DNA intercalation and cathepsin inhibition |
Binding Studies
The binding properties of this compound to biomolecules have been investigated using circular dichroism and fluorescence spectroscopy. These studies demonstrated that this compound can interact with human serum albumin (HSA) and calf thymus DNA (ct-DNA), suggesting potential roles in drug delivery systems and molecular imaging .
Enzyme Inhibition
In addition to cytotoxic effects, compounds based on 2,6-lutidine have been shown to inhibit cathepsins B and L, enzymes involved in protein degradation that are often overexpressed in cancerous tissues. This inhibition can lead to reduced tumor growth and metastasis .
Case Studies
A notable case study involved the synthesis of nitrogen-labeled imidazole derivatives using 2,6-lutidine as a catalyst. The reaction rate was significantly accelerated when 2,6-lutidine was included in the synthesis pathway for 15N-labeled guanosine phosphoramidites. This demonstrates the compound's utility in enhancing reaction efficiency in pharmaceutical chemistry .
Properties
Molecular Formula |
C7H9N |
|---|---|
Molecular Weight |
108.15 g/mol |
IUPAC Name |
2,6-dimethyl(115N)pyridine |
InChI |
InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i8+1 |
InChI Key |
OISVCGZHLKNMSJ-VJJZLTLGSA-N |
Isomeric SMILES |
CC1=[15N]C(=CC=C1)C |
Canonical SMILES |
CC1=NC(=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















